molecular formula C10H6FNO3 B12363765 7-fluoro-2-oxo-4aH-quinoline-4-carboxylic acid

7-fluoro-2-oxo-4aH-quinoline-4-carboxylic acid

Cat. No.: B12363765
M. Wt: 207.16 g/mol
InChI Key: HCBCVBXGBFCGFJ-UHFFFAOYSA-N
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Description

7-fluoro-2-oxo-4aH-quinoline-4-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a fluorine atom at the 7th position, an oxo group at the 2nd position, and a carboxylic acid group at the 4th position. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-2-oxo-4aH-quinoline-4-carboxylic acid typically involves the condensation of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol. The reaction mixture is heated to facilitate the formation of the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid, which is then further reacted with various substituted amines to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. Microwave irradiation can achieve reaction times as short as 110-210 seconds with yields ranging from 91-96% .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-oxo-4aH-quinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the quinoline ring.

    Substitution: The fluorine atom at the 7th position can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while substitution reactions can produce a variety of functionalized quinoline compounds .

Scientific Research Applications

7-fluoro-2-oxo-4aH-quinoline-4-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-fluoro-2-oxo-4aH-quinoline-4-carboxylic acid involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. By binding to the ATPase domain of topoisomerase II, the compound prevents the enzyme from functioning properly, leading to the accumulation of DNA breaks and ultimately cell death . This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the fluorine atom at the 7th position enhances its lipophilicity and cellular uptake, making it a potent inhibitor of topoisomerase II and a promising candidate for anticancer therapy .

Properties

Molecular Formula

C10H6FNO3

Molecular Weight

207.16 g/mol

IUPAC Name

7-fluoro-2-oxo-4aH-quinoline-4-carboxylic acid

InChI

InChI=1S/C10H6FNO3/c11-5-1-2-6-7(10(14)15)4-9(13)12-8(6)3-5/h1-4,6H,(H,14,15)

InChI Key

HCBCVBXGBFCGFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=O)C=C(C21)C(=O)O)F

Origin of Product

United States

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